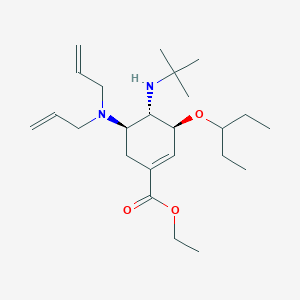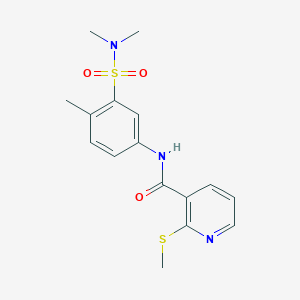
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with a unique structure that combines a sulfamoyl group, a methylthio group, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the appropriate nicotinamide derivative and introduce the methylthio group through a substitution reaction. The sulfamoyl group can be introduced via a reaction with dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or ionic interactions with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(N,N-Dimethylsulfamoyl)-5-methylphenyl)boronic acid
- N-(3-(N,N-Dimethylsulfamoyl)phenyl)hydrazinecarbothioamide
- Dimethylsulfamoyl chloride
Uniqueness
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C16H19N3O3S2 |
|---|---|
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-7-8-12(10-14(11)24(21,22)19(2)3)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |
Clave InChI |
QNPOVDLYPKPNDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


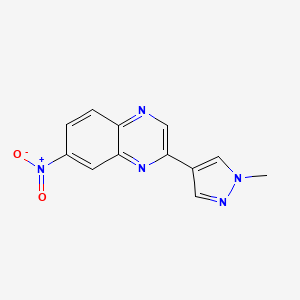
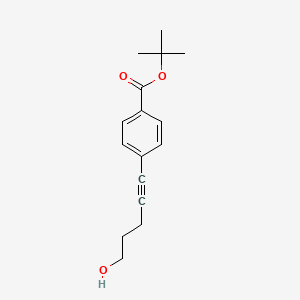
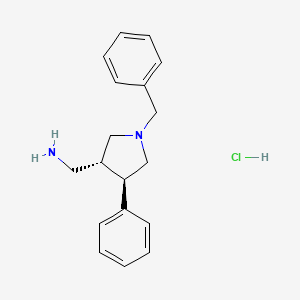
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
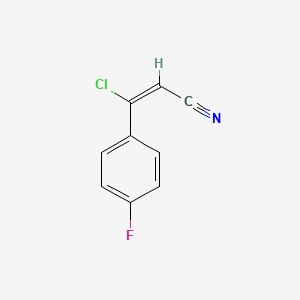
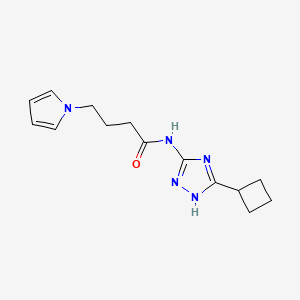
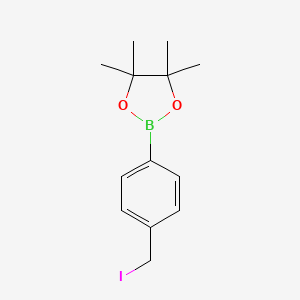
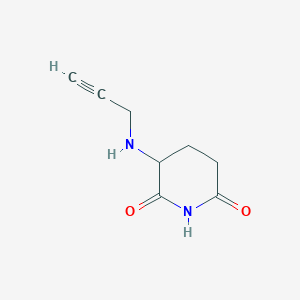
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13354669.png)
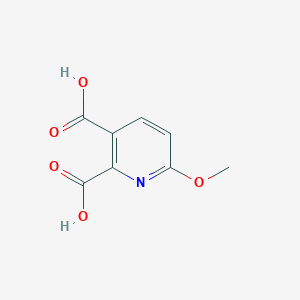
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
